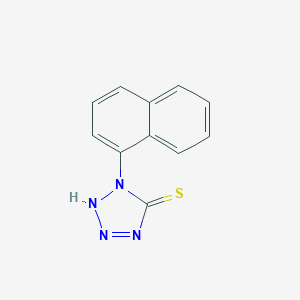

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

Description

The exact mass of the compound 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-naphthalen-1-yl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFRGNOIJAGRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=S)N=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162384 | |

| Record name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-22-7 | |

| Record name | 1,2-Dihydro-1-(1-naphthalenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14331-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC508893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-naphthyl-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthalen-1-yltetrazole-5-thiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X59ZR29Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, nitrogen-rich heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the tetrazole moiety stands out as a critical pharmacophore, often employed as a bioisostere for carboxylic acids, thereby improving the metabolic stability and bioavailability of drug candidates. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.

While specific literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from the well-established chemistry of tetrazole-5-thiones and the known biological activities of related naphthyl-containing compounds. We will delve into its chemical identity, plausible synthetic routes, expected analytical characteristics, and potential applications in drug discovery, providing a foundational understanding for researchers venturing into this promising chemical space.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental identifiers and properties is paramount for any research endeavor. This section outlines the key chemical information for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.

Core Identifiers

Precise identification is the bedrock of scientific communication and reproducibility. The primary identifiers for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione are summarized below.

| Identifier | Value |

| Chemical Name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione |

| CAS Number | 14331-22-7 |

| Molecular Formula | C₁₁H₈N₄S |

| Molecular Weight | 228.27 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2)N3C(=S)N=NN3 |

| InChI Key | InChIKey=... (Not readily available) |

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can predict its physicochemical properties based on its structure and by analogy to similar compounds. These predictions are crucial for anticipating its behavior in various experimental settings, from solubility to membrane permeability.

| Property | Predicted Value | Rationale/Significance |

| LogP | ~2.5 - 3.5 | The naphthyl group imparts significant lipophilicity, suggesting moderate to good cell permeability. |

| pKa | ~4.5 - 5.5 | The tetrazole-thione moiety is acidic, comparable to a carboxylic acid, which is critical for its potential as a bioisostere. |

| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and potential for intermolecular interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (N atoms), 1 (S atom) | Multiple sites for hydrogen bonding can contribute to target binding and solubility in polar solvents. |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Suggests good potential for oral bioavailability based on established drug-likeness rules. |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione can be reliably achieved through a well-established and robust reaction: the [3+2] cycloaddition of an isothiocyanate with an azide. This approach is widely utilized for the preparation of 1-substituted-5H-tetrazole-5-thiones.

Proposed Synthetic Pathway

The most direct and efficient synthesis involves the reaction of 1-naphthyl isothiocyanate with sodium azide. The reaction is typically carried out in a suitable solvent, and the addition of a catalyst or a phase-transfer agent can enhance the reaction rate and yield.[1]

Caption: Proposed synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for the synthesis of analogous compounds.[1][2] Researchers should optimize conditions for their specific setup.

Materials:

-

1-Naphthyl isothiocyanate (1.0 eq)

-

Sodium azide (1.2 eq) [CAUTION: Sodium azide is highly toxic and explosive. Handle with extreme care. ][3]

-

Dimethylformamide (DMF) or Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthyl isothiocyanate (1.0 eq) in DMF (or water).

-

Addition of Azide: Carefully add sodium azide (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water.

-

Acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.

-

Mechanistic Rationale

The formation of the tetrazole-5-thione ring proceeds through a concerted [3+2] cycloaddition mechanism. The azide anion acts as the 1,3-dipole, which reacts with the electrophilic carbon of the isothiocyanate. This reaction is thermally allowed and is a powerful tool for the construction of five-membered heterocyclic rings. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and can accelerate the reaction.

Section 3: Spectroscopic Characterization (Expected)

While a specific experimental spectrum for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione is not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous aryl-tetrazole-5-thiones.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthyl group. A broad singlet corresponding to the N-H proton of the tetrazole ring may be observed at a downfield chemical shift (δ 13-15 ppm), although its visibility can be solvent-dependent.

-

¹³C NMR: The spectrum will display signals for the ten carbons of the naphthyl ring in the aromatic region (δ 120-140 ppm). The carbon of the C=S group is expected to appear significantly downfield (δ ~160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

N-H stretch: A broad band in the region of 3000-3200 cm⁻¹.

-

C=N and N=N stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region.

-

C=S stretch: A band of variable intensity around 1100-1250 cm⁻¹.

-

Aromatic C-H stretches: Sharp peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) corresponding to the molecular weight of the compound (228.27 g/mol ). Characteristic fragmentation patterns for 5-substituted 1H-tetrazoles often involve the loss of N₂ or HN₃.[4]

Section 4: Potential Applications in Drug Development

The structural features of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione suggest its potential utility in several areas of drug discovery. The tetrazole-5-thione moiety is a well-recognized pharmacophore, and the naphthyl group can engage in favorable interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative and apoptotic-inducing activities of 2-naphthyl tetrazole derivatives.[6][7] These compounds have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. The naphthyl group can fit into the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[7] It is plausible that 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione could exhibit similar antimitotic activity.

Caption: Putative mechanism of anticancer activity.

Antimicrobial and Other Potential Activities

The tetrazole nucleus is a component of numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[8][9] The synergistic effect of some tetrazole derivatives with existing antibiotics like trimethoprim has also been reported.[10] Furthermore, tetrazole-containing compounds have been investigated for the treatment of metabolic disorders such as diabetes.[11] The unique combination of the naphthyl group and the tetrazole-5-thione scaffold in the title compound makes it a compelling candidate for screening in various biological assays.

Section 5: Conclusion and Future Directions

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While specific experimental data on this compound remains limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the biological activities of structurally related compounds.

Future research should focus on the definitive synthesis and purification of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases, is warranted. The insights gained from such studies will not only illuminate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of naphthyl-tetrazole derivatives.

References

- Han, S. Y., Lee, A., & Lee, S. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58.

-

ResearchGate. (2025). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Retrieved from [Link]

-

PubMed. (2026). 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity. European Journal of Medicinal Chemistry, 306, 118554. Retrieved from [Link]

-

ResearchGate. (2026). 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]

- Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.

-

PMC. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

PMC. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Retrieved from [Link]

-

Pharmaceutical Methods. (2014). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. Retrieved from [Link]

- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908-3911.

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

PMC. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]

-

ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

-

PMC. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Interaction of aryl tetrazolones with anions: Proton transfer vs hydrogen bonding. (2021). Manuscript.

-

MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

- ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). Examples of biologically active tetrazole‐5‐thione‐based compounds. Retrieved from [Link]

- PubMed. (2016). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. Medicinal Chemistry, 13(5), 487-493.

-

ideXlab. (n.d.). 1 Naphthyl Isothiocyanate. Retrieved from [Link]

-

PubMed. (n.d.). [Sodium azide--clinical course of the poisoning and treatment]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. [Sodium azide--clinical course of the poisoning and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phmethods.net [phmethods.net]

- 10. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Naphthyl-1H-tetrazole-5-thiol via 1,3-Dipolar Cycloaddition: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-naphthyl-1H-tetrazole-5-thiol through a 1,3-dipolar cycloaddition reaction between 1-naphthyl isothiocyanate and sodium azide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The resulting tetrazole derivative is a valuable building block in drug discovery and other applications due to its unique chemical properties.[1][2][3] The application note delves into the reaction mechanism, provides a detailed, step-by-step experimental procedure, and outlines critical safety precautions for handling the hazardous reagents involved.

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability of drug candidates.[2][3][4] Tetrazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and antihypertensive properties.[4][5] The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic synthesis, offers a direct and efficient route to these valuable compounds.[6][7][8] This application note focuses on a specific and reliable protocol for the synthesis of 1-naphthyl-1H-tetrazole-5-thiol, a versatile intermediate for further chemical elaboration.

The reaction proceeds via the [3+2] cycloaddition of an azide with an isothiocyanate.[9] This method is advantageous due to the ready availability of the starting materials and the generally high yields of the desired tetrazole product.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction involving a 4π-electron component (the azide) and a 2π-electron component (the isothiocyanate).[6]

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The azide anion acts as the 1,3-dipole and attacks the electrophilic carbon of the isothiocyanate.

-

Cyclization: A concerted cyclization occurs to form a five-membered heterocyclic intermediate.

-

Tautomerization: The initial cycloadduct undergoes tautomerization to yield the more stable aromatic tetrazole-thiol.

The choice of solvent and reaction conditions can influence the reaction rate and yield. Aqueous or protic solvents can facilitate the reaction by stabilizing the charged intermediates.[10]

Visualizing the Synthesis

Reaction Scheme

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Naphthyl isothiocyanate | ≥98% | Commercially Available | Molar Mass: 185.24 g/mol [11] |

| Sodium Azide (NaN₃) | Reagent Grade | Commercially Available | EXTREMELY TOXIC AND EXPLOSIVE [12][13] |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Reagent Grade | Corrosive |

| Ethanol (EtOH) | Anhydrous | Reagent Grade | Flammable |

| Deionized Water | |||

| Round-bottom flask | Appropriate size for the reaction scale | ||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Buchner funnel and filter paper | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Safety Precautions: A Critical Directive

Sodium azide is a highly toxic and potentially explosive compound. [12][13]It must be handled with extreme caution in a well-ventilated fume hood. [13]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are recommended). [13]* Handling Solid Sodium Azide: Avoid generating dust. [13]Use plastic or ceramic spatulas; do not use metal spatulas as they can form shock-sensitive heavy metal azides. [13]* Acid Contact: Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃) gas. [12]All acidification steps must be performed slowly and in a fume hood.

-

Heavy Metals: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper, mercury) or their salts, as this can form dangerously explosive metal azides. [12][13]* Disposal: Dispose of all sodium azide-containing waste according to institutional and regulatory guidelines for hazardous waste. Never pour azide solutions down the drain. * Spill Cleanup: Have an appropriate spill kit readily available. For small spills of solid azide, carefully sweep it up, avoiding dust formation. [13]For solutions, absorb with an inert material. [13] Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.85 g (10 mmol) of 1-naphthyl isothiocyanate in 50 mL of ethanol.

-

Addition of Sodium Azide: In a separate beaker, carefully dissolve 0.78 g (12 mmol) of sodium azide in 10 mL of deionized water. Caution: This solution is highly toxic. Handle with care in a fume hood.

-

Slowly add the aqueous sodium azide solution to the stirred ethanolic solution of 1-naphthyl isothiocyanate at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting isothiocyanate spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. Perform this step in a fume hood due to the potential evolution of hydrazoic acid.

-

Product Precipitation: A solid precipitate of 1-naphthyl-1H-tetrazole-5-thiol will form upon acidification.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a desiccator under vacuum.

Purification

The crude product can be purified by recrystallization from an ethanol/water mixture to afford a white or pale yellow solid.

Characterization and Expected Results

The final product, 1-naphthyl-1H-tetrazole-5-thiol, should be characterized to confirm its identity and purity.

Expected Yield: 85-95%

Physicochemical Properties

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Melting Point | Dependent on purity, literature values should be consulted |

Spectroscopic Data

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1600-1500 cm⁻¹), and the tetrazole ring vibrations. The S-H stretch is often weak and may be difficult to observe.

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons of the naphthyl group and a broad singlet for the N-H proton of the tetrazole ring. [14]The thiol proton may also be visible as a broad singlet.

-

¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the carbon atoms of the naphthyl ring and a characteristic signal for the C=S carbon of the tetrazole-thiol tautomer (typically in the range of 160-170 ppm). [14]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. |

| Loss of product during workup | Ensure the acidification is done slowly in an ice bath to maximize precipitation. Use cold water for washing. | |

| Impure Product | Incomplete removal of starting materials or byproducts | Recrystallize the product carefully. Ensure the correct solvent system is used. |

| No reaction | Inactive reagents | Use fresh, high-purity reagents. |

| Incorrect reaction conditions | Verify the reaction temperature and ensure adequate stirring. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-naphthyl-1H-tetrazole-5-thiol via a 1,3-dipolar cycloaddition. By following the outlined procedures and adhering strictly to the safety precautions, researchers can efficiently synthesize this valuable heterocyclic compound for applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of this synthetic route.

References

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

- Khan, I., et al. (2021). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 12(10), 1577-1622.

- Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.

- Kumar, A., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870.

- Dömling, A. (2002). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 102(10), 3747-3796.

-

Division of Research Safety, University of Illinois. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

- Wang, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 63(19), 10735-10762.

-

Office of Research Safety Affairs, The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). SODIUM AZIDE (FOR SYNTHESIS). Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2006). Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. Tetrahedron Letters, 47(25), 4237-4240.

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

-

ResearchGate. (n.d.). Organic Azides. 2. Synthesis and Cycloaddition of Propargylic Azides. Retrieved from [Link]

-

AIP Publishing. (n.d.). Microwave Assisted Synthesis of Tetrazole Derivative. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). [3 + 3] Cycloaddition of Azides with in Situ Formed Azaoxyallyl Cations To Synthesize 1,2,3,4-Tetrazines. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1973). 1,3-Dipolar cycloadditions of alkyl azides with sulfonyl isothiocyanates. Synthetic method for 1,2,3,4-thiatriazolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Organic Azide as reactant for "click" chemistry reaction?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). sodium azide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHYL ISOTHIOCYANATE. Retrieved from [Link]

-

NPTEL IIT Bombay. (2025, August 29). Week 3: Lecture 14: Azides in 1,3-Dipolar Cycloaddition and Click Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved from [Link]

-

Organic Letters. (2025, April 18). Boronate Formation-Triggered Azide–Alkyne Cycloaddition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions [PowerPoint presentation]. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of new substituted tetrazines: electrochemical and spectroscopic properties. Retrieved from [Link]

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

ACS Publications. (n.d.). A Safer, Greener and Faster Synthesis Process of Sodium Azide by Simply Altering the Alcohol Reactant. Retrieved from [Link]

-

Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 4). Assembly drives regioselective azide-alkyne cycloaddition reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

Sources

- 1. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Page loading... [guidechem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Naphthyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Antimicrobial Activity Screening of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Tetrazole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial properties.[1][2] The development of drug-resistant pathogens has rendered many existing antibiotics ineffective, creating a critical need for compounds with novel mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a promising avenue for the discovery of new antimicrobial drugs.[3] Among these, the tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and its ability to act as a bioisostere for carboxylic acid and amide groups.[3][4]

Tetrazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of a thione substituent at the 5-position of the tetrazole ring, in particular, has been a strategy in the design of various bioactive molecules. This application note provides a comprehensive guide to the antimicrobial activity screening of a specific novel compound, 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione . The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[3][5][6] This document is designed to equip researchers with the necessary methodologies to rigorously evaluate the antimicrobial potential of this and similar novel compounds.

Part 1: Foundational Considerations and Preliminary Assessments

Before embarking on antimicrobial screening, two critical preliminary steps must be undertaken to ensure the validity and accuracy of the subsequent assays: solubility testing and the selection of appropriate microbial strains and controls.

Causality of Experimental Choice: The Critical Role of Solubility

The bioavailability of a compound in an aqueous testing medium is a prerequisite for accurately determining its antimicrobial activity. An insoluble compound will not be able to interact effectively with the target microorganisms, leading to a false-negative or underestimated result. Therefore, determining the solubility of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione is the foundational step. The choice of solvent is critical; it must dissolve the compound effectively while having minimal to no intrinsic antimicrobial activity at the concentrations used. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[7]

Protocol 1: Solubility Determination

-

Preparation of Stock Solution: Accurately weigh 10 mg of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione and dissolve it in 1 mL of 100% DMSO to prepare a 10 mg/mL stock solution.

-

Visual Assessment: Vortex the solution vigorously to ensure complete dissolution. Visually inspect for any particulate matter.

-

Serial Dilutions: Perform serial dilutions of the stock solution in a suitable aqueous medium, such as sterile deionized water or phosphate-buffered saline (PBS), to determine the concentration at which precipitation occurs.

-

Kinetic Solubility Assessment: For a more quantitative measure, kinetic solubility testing can be performed by introducing a small percentage of the DMSO stock solution into an aqueous buffer and measuring the precipitation across various concentrations using nephelometry.[8][9]

-

Solvent Toxicity Control: It is imperative to run a parallel control experiment to assess the antimicrobial effect of the chosen solvent (e.g., DMSO) at the highest concentration that will be used in the screening assays. This ensures that any observed antimicrobial activity is attributable to the test compound and not the solvent.

Selection of Microbial Strains and Quality Control

The selection of a diverse panel of microorganisms is crucial for determining the spectrum of activity of the test compound. This panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungal species. Furthermore, the use of well-characterized quality control (QC) strains from recognized culture collections, such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC), is mandatory for validating the test methodology and ensuring the accuracy and reproducibility of the results.[2][10][11] These QC strains have known susceptibility profiles to standard antibiotics.[10]

Table 1: Recommended Microbial Panel for Primary Screening

| Microorganism | Strain Designation (ATCC) | Gram Stain/Fungal Type | Relevance |

| Staphylococcus aureus | ATCC 25923 / ATCC 29213 | Gram-positive | Common cause of skin and soft tissue infections. |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Associated with urinary tract and bloodstream infections. |

| Escherichia coli | ATCC 25922 | Gram-negative | A common cause of urinary tract and gastrointestinal infections. |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Opportunistic pathogen, often associated with hospital-acquired infections. |

| Candida albicans | ATCC 90028 | Yeast | Common cause of opportunistic fungal infections. |

| Aspergillus fumigatus | ATCC 204305 | Filamentous Fungus | A primary cause of invasive aspergillosis in immunocompromised individuals. |

Part 2: Primary Screening for Antimicrobial Activity

The initial screening aims to qualitatively assess whether 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione possesses any antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and reliable technique for this purpose.[5][12][13][14]

Principle of the Agar Well Diffusion Assay

This method involves the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12][14]

Protocol 2: Agar Well Diffusion Assay

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation:

-

Bacteria: Select 3-5 well-isolated colonies from a fresh (18-24 hours) culture plate and transfer them to a tube containing sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Fungi (Yeast): Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Fungi (Molds): Prepare a spore suspension by flooding the surface of a mature sporulating culture with sterile saline containing 0.05% Tween 80. Adjust the spore concentration using a hemocytometer to 1-5 x 10⁶ spores/mL.[16]

-

-

Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[17]

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[13][18]

-

Application of Test Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione solution (at a predetermined concentration, e.g., 1 mg/mL in 10% DMSO) into the wells.

-

Controls:

-

Positive Control: Use a standard antibiotic disc (e.g., Gentamicin for bacteria, Amphotericin B for fungi) placed on the agar surface.

-

Negative Control: Add the solvent (e.g., 10% DMSO) to one of the wells.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).

Part 3: Quantitative Assessment of Antimicrobial Activity

Following a positive result in the primary screening, a quantitative assessment is necessary to determine the potency of the compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is the gold standard for determining MIC values due to its accuracy and the ability to test multiple compounds and concentrations simultaneously.[3][19]

Protocol 3: Broth Microdilution for MIC Determination

-

Plate Setup: Aseptically add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells. Perform serial twofold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last column.

-

Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 2 and further dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15][19]

-

Inoculation: Within 15 minutes of standardization, add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: A well containing broth and inoculum but no test compound.

-

Sterility Control: A well containing only broth.

-

QC Control: Run a parallel MIC determination for a QC strain with a standard antibiotic to validate the assay.

-

-

Incubation: Incubate the plates under the same conditions as in the agar well diffusion assay.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[21][22][23] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]

Protocol 4: MBC/MFC Determination

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from all the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

-

Incubation: Incubate the plates under the appropriate conditions until growth is visible in the growth control.

-

MBC/MFC Reading: The MBC/MFC is the lowest concentration of the test compound that results in no colony formation on the agar plate, corresponding to a 99.9% kill of the original inoculum.[1][24]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Example of Data Summary for Antimicrobial Activity of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

| Microorganism | Agar Well Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus ATCC 25923 | ||||

| E. coli ATCC 25922 | ||||

| C. albicans ATCC 90028 | ||||

| Positive Control (e.g., Gentamicin) | ||||

| Negative Control (Solvent) | 0 | > Highest Conc. | > Highest Conc. | N/A |

Visualizing the Experimental Workflow

Diagrams are essential for providing a clear and concise overview of the experimental procedures.

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione . By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will form a solid basis for further investigation. Positive results from this screening cascade would warrant more advanced studies, including time-kill kinetics, mechanism of action studies, and toxicity assessments, to further elucidate the therapeutic potential of this novel compound in the fight against infectious diseases.

References

- CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.

-

JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

World Organisation for Animal Health. (n.d.). Bacterial antimicrobial susceptibility testing. [Link]

-

Guillén-López, P., et al. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. [Link]

-

Pfaller, M. A., et al. (2000). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy. [Link]

-

Rahi, V., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]

-

Vashishtha, M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][6][25]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports. [Link]

-

Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

-

Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]

-

FDA. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]

-

Science Direct. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

PubMed. (2001). Inoculum standardization for antifungal susceptibility testing of filamentous fungi pathogenic for humans. [Link]

-

NCBI Bookshelf. (2024). Antimicrobial Susceptibility Testing. [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

-

CGSpace. (2022). Broth microdilution reference methodology. [Link]

-

Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

-

CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

-

NCBI. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]

-

EUCAST. (n.d.). EUCAST - Home. [Link]

-

YouTube. (2020). Agar well diffusion assay. [Link]

-

CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

CLSI. (2024). CLSI M100™. [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

EUCAST. (n.d.). Guidance Documents. [Link]

-

EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

HiMedia Laboratories. (n.d.). atcc® multidrug-resistant & antimicrobial testing reference strains. [Link]

-

Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]

-

PubMed. (2020). Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues. [Link]

-

MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. bsac.org.uk [bsac.org.uk]

- 3. woah.org [woah.org]

- 4. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. nih.org.pk [nih.org.pk]

- 7. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. microbeonline.com [microbeonline.com]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. mdpi.com [mdpi.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. cgspace.cgiar.org [cgspace.cgiar.org]

- 21. benchchem.com [benchchem.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. microchemlab.com [microchemlab.com]

- 25. academic.oup.com [academic.oup.com]

Application Note: 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (NMTT) in Heterogeneous Catalysis

This Application Note is structured to address the specific utility of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (also known as 1-(1-Naphthyl)-5-mercaptotetrazole or NMTT ) in the field of heterogeneous catalysis.

While often overshadowed by its phenyl analog (PMT), the naphthyl derivative offers superior steric bulk and

Executive Summary

In drug development and fine chemical synthesis, the stability of heterogeneous catalysts (e.g., Pd/C, Pd@SiO

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (NMTT) serves as a robust surface-modifying ligand . Its tautomeric thione/thiol functionality allows for strong coordination to soft metals (Pd, Pt, Cu), while the bulky naphthyl group provides a hydrophobic shield and enhanced surface adsorption via

Scientific Rationale & Mechanism

The Tautomeric Advantage

NMTT exists in a tautomeric equilibrium between the thione (1,2-dihydro) and thiol (mercapto) forms. In the presence of transition metals, the equilibrium shifts to form stable metal-sulfur bonds.

-

Thione Form: Predominant in solid state; acts as a weak nucleophile.

-

Thiolate Form: Generated in situ under basic catalytic conditions; forms strong covalent Pd-S bonds.

The Naphthyl "Anchor" Effect

Unlike the common phenyl-tetrazole (PMT), the naphthyl group in NMTT provides:

-

Steric Bulk: Prevents the agglomeration of metal nanoparticles (Ostwald ripening).

- -Stacking: Enhances the adhesion of the ligand-metal complex to carbon-based supports (e.g., Graphene Oxide, CNTs) or aromatic functionalized silica.

-

Lipophilicity: Creates a local hydrophobic environment around the active site, accelerating the diffusion of non-polar organic substrates (aryl halides) to the catalyst surface.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. Formation and Catalytic Cycle of NMTT-Stabilized Heterogeneous Palladium Catalyst.

Experimental Protocols

Protocol A: Synthesis of NMTT-Stabilized Pd@Fe O Catalyst

This protocol creates a magnetically recoverable catalyst ideal for high-throughput screening.

Materials:

-

Fe

O -

1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (NMTT)

-

Pd(OAc)

-

Ethanol, Acetone

Step-by-Step Methodology:

-

Support Functionalization:

-

Disperse Fe

O -

Add NMTT (2.0 mmol) dissolved in minimal acetone.

-

Reflux at 80°C for 12 hours. The Naphthyl ring will adsorb to the surface, and the tetrazole moiety will expose the sulfur/nitrogen coordination sites.

-

Checkpoint: Collect solid via magnet, wash with EtOH to remove unadsorbed ligand.

-

-

Metal Loading:

-

Redisperse the NMTT-Fe

O -

Add Pd(OAc)

(0.5 mmol) dropwise. -

Stir at Room Temperature for 24 hours. The color will darken as Pd coordinates to the thione/thiolate sulfur.

-

Reduction (Optional but Recommended): Add NaBH

(5 eq) slowly to generate Pd(0) nanoparticles in situ, stabilized by the NMTT shell.

-

-

Validation:

-

Wash 3x with water/ethanol. Dry under vacuum at 60°C.

-

Expected Loading: ~0.2 - 0.4 mmol Pd/g (verify via ICP-OES).

-

Protocol B: Heterogeneous Suzuki-Miyaura Coupling

Application of the catalyst synthesized in Protocol A.

Reaction Setup:

| Component | Quantity | Role |

|---|---|---|

| Aryl Halide (e.g., Iodobenzene) | 1.0 mmol | Electrophile |

| Phenylboronic Acid | 1.2 mmol | Nucleophile |

| K

Procedure:

-

Combine all reagents in a round-bottom flask.

-

Heat to 60°C (mild condition enabled by NMTT stabilization).

-

Monitor via TLC/HPLC. Reaction typically completes in 2-4 hours.

-

Work-up: Use an external magnet to separate the catalyst. Decant the supernatant.

-

Recycling: Wash the catalyst with Ethanol and reuse. The NMTT ligand prevents Pd leaching, maintaining activity for 5-7 cycles.

Performance Data & Comparison

The following table summarizes the advantages of using NMTT over standard ligands (like Phenyl-Tetrazole or simple Thiols) in heterogeneous catalysis.

| Feature | NMTT (Naphthyl) | PMT (Phenyl) | Unmodified Pd@Support |

| Leaching Resistance | High (Steric trap + strong S-Pd bond) | Moderate | Low (High metal loss) |

| Catalyst Reuse | > 7 Cycles | 3-4 Cycles | 1-2 Cycles |

| Substrate Scope | Excellent for bulky aryl halides | Good for simple aryls | Limited |

| Thermal Stability | Stable up to 250°C | Stable up to 200°C | Agglomerates >150°C |

Application Note: Metal Scavenging

For Drug Development Professionals: Beyond catalysis, NMTT is highly effective as a Metal Scavenger . In late-stage API synthesis, residual Palladium is a major regulatory concern (limit < 10 ppm).

Scavenging Protocol:

-

Prepare a silica-supported NMTT (NMTT adsorbed or covalently linked to Silica Gel).

-

Add NMTT-Silica (5 wt%) to the crude API reaction mixture containing residual Pd.

-

Stir at 50°C for 1 hour.

-

Filter.

-

Result: The high affinity of the tetrazole-thione sulfur for Pd(II) typically reduces metal content from ~500 ppm to < 5 ppm in a single pass.

References

-

Tetrazole Synthesis & Catalysis

- Title: "New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole deriv

- Source: Scientific Reports (N

-

URL:[Link]

- Relevance: Establishes the baseline for heterogeneous tetrazole chemistry and metal support interactions.

-

Thione Ligands in Catalysis

-

General Heterogeneous Catalysis with Tetrazoles

- Title: "Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles."

- Source: Journal of Chemical Sciences, 2009.

-

URL:[Link]

- Relevance: Provides context on the stability of tetrazole rings under c

-

Chemical Data & Structure

- Title: "1,2-dihydro-1-naphthyl-5H-tetrazole-5-thione (CAS 14331-22-7)

- Source: ChemicalBook.

-

Relevance: Verification of chemical structure and physical properties.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this crude product. Our focus is on delivering scientifically sound, field-proven methodologies to enhance the purity and yield of your target compound.

Introduction to Purification Strategies

The synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, typically achieved through the reaction of 1-naphthyl isothiocyanate with an azide source, can result in a crude product containing unreacted starting materials, side products, and other impurities. The choice of purification method is critical to obtaining a final product of high purity, which is essential for subsequent applications in research and drug development. This guide will explore the most effective purification techniques, including recrystallization, column chromatography, and acid-base extraction, providing detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione?

A1: Common impurities often include unreacted 1-naphthyl isothiocyanate, residual sodium azide (if used as the azide source), and potential side products from the cycloaddition reaction. Depending on the reaction conditions, trace amounts of organic azides could also be present[1]. It is also possible for the sodium azide to be contaminated with sodium nitrite, which could lead to the formation of N-nitrosamine impurities if secondary or tertiary amines are present[2].

Q2: My crude product is a dark, oily substance. Is this normal?

A2: While the pure compound is expected to be a solid, a dark and oily crude product can be indicative of impurities. However, many organic thione compounds can have a yellowish to orange color[3]. A very dark color may suggest the presence of polymeric byproducts or other high molecular weight impurities. An initial purification step, such as washing with a non-polar solvent like hexane, may help remove some of the coloration before proceeding with more rigorous purification methods.

Q3: Is 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione sensitive to heat or air?

A3: The stability of tetrazole-5-thione derivatives can vary. It is generally good practice to handle the compound with care, avoiding prolonged exposure to high temperatures which could lead to decomposition. When heating is necessary, such as during recrystallization, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thione group[3].

Q4: What is the expected appearance of the purified product?

A4: Purified 1-substituted tetrazole-5-thiones are typically white or yellow crystalline solids[3][4]. The exact appearance can depend on the crystal form and residual impurities.

Troubleshooting Purification Challenges

This section addresses specific issues that you may encounter during the purification process and provides actionable solutions.

Recrystallization Troubleshooting

| Problem | Possible Cause | Solution |

| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated. | Select a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to the hot solution until the oil dissolves, then allow it to cool slowly. |

| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration and then cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization. |

| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Ensure the solution is cooled to a sufficiently low temperature (an ice bath is recommended) to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. |

| Colored impurities persist in the crystals. | The impurity has similar solubility characteristics to the product or is trapped within the crystal lattice. | Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel. Alternatively, during recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. |

Column Chromatography Troubleshooting

| Problem | Possible Cause | Solution |

| Poor separation of the product from impurities. | The chosen eluent system has insufficient resolving power. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution, gradually increasing the polarity of the mobile phase, can often improve separation. |

| The compound is not eluting from the column. | The compound is too polar for the current eluent system and is strongly adsorbed to the silica gel. | Significantly increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or even a few drops of acetic acid to the mobile phase can help with elution. |

| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a more polar solvent to the eluent system. If the compound is acidic or basic, adding a trace amount of a modifier like acetic acid or triethylamine, respectively, can improve peak shape. Ensure that the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |

Detailed Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is often the first method of choice for purifying solid organic compounds. For aryl tetrazole-5-thiones, a mixed solvent system of ethyl acetate and hexane has been reported to be effective[3].

Rationale: The principle of recrystallization relies on the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures. A mixed solvent system allows for fine-tuning of the solvent polarity to achieve this.

Step-by-Step Procedure:

-

Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione. Add ethyl acetate dropwise at room temperature until the solid dissolves. Then, add hexane dropwise until the solution becomes cloudy, indicating the point of insolubility. Gently warm the mixture to see if it becomes clear again. This will give you an approximate ratio for your recrystallization.

-

Dissolution: Place the bulk of the crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid. It is crucial to use a minimal volume to ensure good recovery.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: To the hot, clear solution, slowly add hot hexane until the solution becomes slightly turbid. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful technique.

Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute more slowly.

Step-by-Step Procedure:

-

TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

-

Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction

The tetrazole-5-thione moiety has an acidic proton, which can be exploited for purification via acid-base extraction. This method is particularly useful for removing non-acidic impurities.

Rationale: The acidic proton on the tetrazole ring can be deprotonated by a base to form a water-soluble salt. This allows for the separation of the desired compound from non-acidic organic impurities, which will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the neutral, water-insoluble product.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base, such as 5% sodium hydroxide solution. The deprotonated product will move into the aqueous layer. Repeat the extraction 2-3 times.

-

Separation: Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any remaining non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid, such as 1M HCl, until the product precipitates out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing Purification Workflows

Recrystallization Workflow

Caption: A decision-making diagram for troubleshooting low product recovery during recrystallization.

Summary of Purification Methods

| Method | Principle | Best For | Potential Issues |

| Recrystallization | Differential solubility at varying temperatures. | Purifying crystalline solids from small amounts of impurities. | "Oiling out," low recovery, co-crystallization of impurities. |

| Column Chromatography | Differential partitioning between stationary and mobile phases. | Separating complex mixtures with similar polarities. | Compound degradation on silica, poor separation, time-consuming. |

| Acid-Base Extraction | Exploiting the acidic nature of the tetrazole-5-thione. | Removing non-acidic impurities. | Emulsion formation, product decomposition in strong acid/base. |

References

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. [Link]

-

Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. [Link]

-

MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Recrystallization. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. [Link]

-

National Center for Biotechnology Information. (n.d.). Controlling Pd-catalyzed N-arylation and Dimroth rearrangement in the synthesis of N,1-diaryl-1H. [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHYL ISOTHIOCYANATE. [Link]

-

RUA. (2015). Detritylation of Protected Tetrazoles by Naphthalene-Catalysed Lithiation. [Link]

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. [Link]

-

Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]

-

MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. [Link]

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

-

ResearchGate. (n.d.). Contamination of sodium azide with sodium nitrite leading to the.... [Link]

-